2-Amino-5-(2-hydroxyphenyl)nicotinic acid

Overview

Description

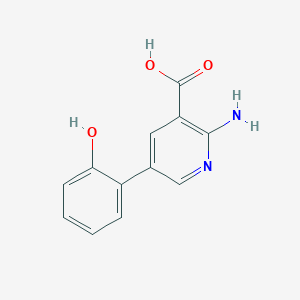

2-Amino-5-(2-hydroxyphenyl)nicotinic acid is a derivative of nicotinic acid, characterized by the presence of an amino group at the 2-position and a hydroxyphenyl group at the 5-position of the nicotinic acid ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-5-(2-hydroxyphenyl)nicotinic acid can be synthesized through the condensation of o-phenylenediamine and 5-nitrosalicaldehyde. The reaction typically involves the following steps:

Condensation Reaction: o-Phenylenediamine reacts with 5-nitrosalicaldehyde in the presence of a suitable solvent, such as ethanol, under reflux conditions.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Characterization: The synthesized compound is characterized using various spectroscopic techniques, including ultraviolet-visible spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR) spectroscopy, and gas chromatography-mass spectrometry (GC-MS)

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2-hydroxyphenyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products Formed

Oxidation: Formation of corresponding quinones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with different functional groups

Scientific Research Applications

Antioxidant Properties

AHNA has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is vital in preventing cellular damage associated with aging and various diseases.

- Case Study:

A study highlighted that derivatives of nicotinic acid, including AHNA, exhibit strong inhibition of lipid peroxidation in biological systems, suggesting potential for use in formulations aimed at reducing oxidative damage in skin and other tissues .

Anti-inflammatory Effects

AHNA has shown promise in reducing inflammation, which is a key factor in many chronic diseases.

- Clinical Evidence:

Research indicates that nicotinamide (closely related to AHNA) can significantly reduce UV-induced inflammatory responses in human skin, suggesting that AHNA could have similar effects .

Antibacterial Applications

AHNA has been investigated for its antibacterial properties. The compound's structure allows it to interact effectively with bacterial enzymes and receptors.

- Research Findings:

A recent study employed molecular docking techniques to evaluate the antibacterial potential of AHNA derivatives, revealing promising interactions with target proteins in bacteria .

Cosmetic and Dermatological Applications

Due to its antioxidant and anti-inflammatory properties, AHNA is being explored for use in cosmetic formulations aimed at skin rejuvenation and protection.

- Product Development:

Formulations containing AHNA have been shown to reduce hyperpigmentation and improve skin texture by enhancing cellular repair mechanisms .

Agricultural Applications

AHNA may also find applications as a plant growth regulator or as part of formulations that enhance plant resistance to diseases.

- Experimental Evidence:

Studies have indicated that compounds related to AHNA can stimulate growth and enhance resistance against pathogens in various plant species .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-hydroxyphenyl)nicotinic acid involves its interaction with specific molecular targets, such as bacterial proteins. The compound binds to these proteins, inhibiting their function and leading to the death of the bacterial cells. Molecular docking studies have shown that the compound exhibits high binding affinity for bacterial proteins, making it an effective antibacterial agent .

Comparison with Similar Compounds

Similar Compounds

2-Hydroxy-5-methoxyphenyl)-methylidene]amino}nicotinic acid: Similar in structure but with a methoxy group instead of a hydroxy group.

N-(2-bromophenyl)-2-chloronicotinamide: A derivative with different substituents on the nicotinic acid ring.

Uniqueness

2-Amino-5-(2-hydroxyphenyl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct biological properties. The presence of both amino and hydroxy groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various applications .

Biological Activity

Antibacterial Activity

2-Amino-5-(2-hydroxyphenyl)nicotinic acid has demonstrated notable antibacterial properties, particularly against gram-negative bacteria.

Case Study: Pseudomonas aeruginosa Inhibition

A study investigating the antimicrobial activity of nicotinamide derivatives, structurally similar to our compound of interest, found significant inhibition of Pseudomonas aeruginosa growth . While this study did not directly test this compound, it provides valuable insights into the potential antibacterial mechanisms of similar compounds.

| Bacterial Strain | Minimum Inhibitory Concentration (mM) |

|---|---|

| Pseudomonas aeruginosa | 0.016 |

| Klebsiella pneumoniae | 0.016 |

| Staphylococcus aureus | >0.016 |

| Enterococcus faecalis | >0.016 |

This data suggests that this compound may exhibit similar efficacy against gram-negative bacteria, particularly P. aeruginosa and K. pneumoniae .

Anti-inflammatory Properties

The compound's anti-inflammatory potential has been a subject of interest in recent research.

Mechanism of Action

The anti-inflammatory activity of this compound is believed to be mediated through its interaction with specific enzymes and receptors involved in inflammatory pathways. While the exact mechanism remains under investigation, it is hypothesized that the compound may inhibit pro-inflammatory cytokine production or modulate inflammatory signaling cascades.

Cardiovascular Disease

Recent metabolomic investigations have highlighted the potential role of compounds similar to this compound in cardiovascular health .

| Metabolite Class | Effect on Cardiovascular Disease |

|---|---|

| Aminoxides | Positive correlation |

| Cholines | Positive correlation |

| Hydroxy acids | Positive correlation |

While this compound was not specifically mentioned in this study, its structural similarity to some of these metabolite classes suggests potential cardiovascular benefits that warrant further investigation .

Cancer Research

The compound's potential anticancer properties are currently being explored, although research is still in its early stages. Its ability to interact with various biological macromolecules, such as proteins and enzymes, makes it a promising candidate for cancer drug development.

Molecular Docking Studies

Molecular docking studies have provided valuable insights into the compound's mechanism of action at the molecular level.

Key Findings:

- This compound can effectively interact with bacterial enzymes involved in energy metabolism.

- The compound's unique structure, combining features of amino acids and aromatic compounds, enhances its binding affinity to various biological targets.

Future Research Directions

While the biological activity of this compound shows promise, further research is needed to fully elucidate its potential therapeutic applications. Areas for future investigation include:

- Comprehensive in vivo studies to confirm antibacterial efficacy

- Detailed analysis of its anti-inflammatory mechanisms

- Exploration of its potential in treating metabolic disorders

- Investigation of possible synergistic effects with existing drugs

Properties

IUPAC Name |

2-amino-5-(2-hydroxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c13-11-9(12(16)17)5-7(6-14-11)8-3-1-2-4-10(8)15/h1-6,15H,(H2,13,14)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTLLXDXENYJGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(N=C2)N)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40686948 | |

| Record name | 2-Amino-5-(2-hydroxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40686948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258634-69-3 | |

| Record name | 2-Amino-5-(2-hydroxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40686948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.